1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone, commonly known as FPE or 2-FAPE, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of FPE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. FPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain proteins involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
FPE has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and inhibit tumor growth in various animal models. FPE has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPE is its versatility in scientific research. It can be used in a wide range of experiments and has been shown to have a variety of biological activities. FPE is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of FPE is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for research on FPE. One area of interest is the development of novel therapeutic agents based on the structure of FPE. Another area of interest is the investigation of FPE's effects on the immune system and its potential use in immunotherapy. Additionally, FPE may have applications in the development of new diagnostic tools for cancer and other diseases. Further research is needed to fully understand the potential of FPE in these areas.
In conclusion, FPE is a chemical compound with unique properties and potential applications in various fields of scientific research. Its synthesis method has been well-established, and it has been extensively studied for its biological activities. While there are potential advantages and limitations for lab experiments, the future directions for research on FPE are promising and warrant further investigation.
Synthesis Methods
The synthesis of FPE involves the reaction of 2-fluoroaniline with piperidine in the presence of a suitable reagent. The reaction is carried out under controlled conditions to obtain the desired product with high purity and yield. The synthesis method of FPE has been well-established and is widely used in research laboratories.
Scientific Research Applications
FPE has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. FPE has also been studied for its potential use as a diagnostic tool in cancer research and as a therapeutic agent for various diseases.
properties
IUPAC Name |
1-[4-(2-fluoroanilino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-10(17)16-8-6-11(7-9-16)15-13-5-3-2-4-12(13)14/h2-5,11,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJEFBFEPJHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone |
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